N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
Description
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex oxalamide derivative characterized by two distinct aromatic/heterocyclic substituents: a 3-chloro-2-methylphenyl group and a 2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl moiety. The oxalamide core (N-C(O)-C(O)-N) distinguishes it from other amide-based compounds, offering unique hydrogen-bonding capabilities and conformational rigidity.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-14-17(23)6-5-7-18(14)25-22(29)21(28)24-13-20(26(2)3)15-8-9-19-16(12-15)10-11-27(19)4/h5-9,12,20H,10-11,13H2,1-4H3,(H,24,28)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVZZBOBWBNEBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is classified as an oxalamide derivative, featuring a unique structural arrangement that contributes to its biological activity. Its molecular formula is , and it possesses significant properties that enable it to interact with various biological targets.
This compound primarily functions as an inhibitor of Bruton's tyrosine kinase (BTK), an enzyme implicated in several hematological malignancies and autoimmune diseases. The inhibition of BTK can lead to decreased cell proliferation and survival in malignant cells, making this compound a candidate for therapeutic development.
Biological Activity
Research indicates that this compound effectively differentiates HL-60 cells and enhances all-trans retinoic acid (ATRA)-induced differentiation. This property suggests its potential use in treating acute promyelocytic leukemia (APL) and other hematological disorders.
Table 1: Summary of Biological Activities
| Activity | Effect | Target | Reference |
|---|---|---|---|
| Cell differentiation | Induces differentiation in HL-60 cells | ATRA-induced pathways | |
| Kinase inhibition | Inhibits BTK activity | Bruton's tyrosine kinase | |
| Antitumor activity | Reduces proliferation in cancer cells | Various cancer cell lines |
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
- Study on HL-60 Cells : A study demonstrated that treatment with this compound resulted in significant differentiation of HL-60 cells, indicating potential therapeutic applications in leukemia.
- In Vivo Efficacy : In animal models, the compound exhibited promising results in reducing tumor size and improving survival rates when administered alongside standard chemotherapy agents.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Preliminary studies suggest that the compound has a favorable absorption profile with moderate bioavailability. Toxicological assessments indicate minimal adverse effects at therapeutic doses, although further studies are required to fully elucidate its safety profile.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure Variations
Oxalamide vs. Phthalimide/Acetamide
- Target Compound : The oxalamide backbone enables planar geometry with two carbonyl groups, enhancing intermolecular interactions (e.g., hydrogen bonding) compared to single-amide analogs.
- 3-Chloro-N-phenyl-phthalimide (): Features a cyclic phthalimide structure (two fused carbonyl-imide rings). This rigidity suits polymer synthesis, as noted in its use for polyimide monomers .
- Alachlor/Pretilachlor () : Chloroacetamides with a single amide bond. Their flexibility and simpler structures correlate with herbicidal activity by inhibiting fatty acid elongation in plants .
Key Substituents
- Chloroaromatic Groups: Present in the target compound (3-chloro-2-methylphenyl) and alachlor (2-chloro-2,6-diethylphenyl).
- Heterocyclic Moieties : The target’s 1-methylindolin-5-yl group introduces a bicyclic structure, contrasting with pyrazole () or thienyl () rings. Indoline derivatives are common in pharmaceuticals due to their bioavailability and metabolic stability .
- Dimethylamino Group: A tertiary amine in the target compound may enhance solubility or act as a hydrogen-bond acceptor, differing from the methoxy or thienyl groups in acetamide herbicides .
Physicochemical and Functional Implications
*LogP values estimated via fragment-based methods.
- Target Compound: Predicted higher solubility than alachlor due to the dimethylamino group, but lower than phthalimide derivatives. The indoline group may confer selectivity toward neurological or anticancer targets.
- Chloroacetamides () : Optimized for soil mobility and herbicidal activity via balanced lipophilicity (LogP ~3–4).
- Pyrazole Derivatives () : Trifluoromethyl and sulfanyl groups enhance stability and bioactivity, common in modern agrochemicals .
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR confirm the presence of indoline (δ 6.8–7.2 ppm for aromatic protons) and oxalamide (δ 168–170 ppm for carbonyl carbons) .
- IR spectroscopy : Stretching vibrations at ~1650 cm (amide C=O) and ~3300 cm (N-H) validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm the molecular formula (e.g., CHClNO) .
What strategies are recommended for resolving discrepancies in biological activity data across assay systems?
Advanced Research Question
Discrepancies may arise from assay variability or compound instability. Solutions include:
- Orthogonal assays : Validate cytotoxicity (MTT assay) and target engagement (SPR or fluorescence polarization) .
- Purity verification : Reanalyze compound purity via HPLC post-assay to rule out degradation .
- Controlled pH conditions : Test activity in buffered solutions (pH 6.5–7.4) to mimic physiological stability .
What functional groups in the compound’s structure are most reactive, and how do they influence its chemical behavior?
Basic Research Question
- Oxalamide backbone : Prone to hydrolysis under acidic/basic conditions, requiring pH-neutral storage .
- Dimethylamino group : Enhances solubility in aqueous media but may undergo N-demethylation under oxidative stress .
- Chlorophenyl moiety : Participates in π-π stacking with biological targets, influencing binding affinity .
How can computational modeling predict the binding affinity of this compound with potential enzyme targets?
Advanced Research Question
- Molecular docking : Use software like AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR or Aurora kinases) .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify key binding residues .
- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with IC values from analogous compounds .
What are the solubility characteristics of this compound, and how do they impact formulation for in vitro studies?
Basic Research Question
- DMSO solubility : >10 mg/mL for stock solutions, but limit DMSO to <0.1% in cell-based assays to avoid cytotoxicity .
- Aqueous buffers : Low solubility in water (<1 mg/mL) necessitates surfactants (e.g., Tween-80) for in vivo studies .
What experimental approaches are used to determine metabolic stability in hepatic microsomal assays?
Advanced Research Question
- Incubation with microsomes : Monitor parent compound depletion over 60 minutes using LC-MS/MS .
- Phase I metabolites : Identify hydroxylated or demethylated products via high-resolution mass shifts (e.g., +16 Da for hydroxylation) .
- CYP inhibition assays : Test isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
How does the dimethylamino group influence pharmacokinetic properties?
Basic Research Question
- Lipophilicity : LogP increases by ~0.5 units compared to non-alkylated analogs, enhancing membrane permeability .
- Ionization : The tertiary amine (pKa ~8.5) remains protonated in lysosomes, promoting lysosomal trapping in cells .
In SAR studies, what modifications to chlorophenyl or indolinyl groups could enhance target selectivity?
Advanced Research Question
- Chlorophenyl substitution : Replace 3-chloro with 4-fluoro to reduce off-target binding (observed in analogous compounds) .
- Indolinyl methylation : Introduce bulkier groups (e.g., ethyl instead of methyl) to sterically block non-specific interactions .
- Heterocycle replacement : Substitute indoline with quinoline to enhance π-stacking with hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
